molecular formula C8H11NO2S B13313637 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid

2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13313637
M. Wt: 185.25 g/mol
InChI Key: AFXOTSUBCJEFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of 4-methyl-1,3-thiazole with a suitable alkylating agent. One common method is the alkylation of 4-methyl-1,3-thiazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s anti-inflammatory properties are thought to involve the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of antimicrobial, anti-inflammatory, and neuroprotective effects sets it apart from other thiazole derivatives .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-4-12-6(9-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)

InChI Key

AFXOTSUBCJEFPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C)(C)C(=O)O

Origin of Product

United States

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